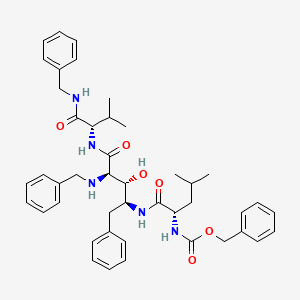

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide

Description

Structural Classification and IUPAC Nomenclature

The compound belongs to the class of peptidomimetics, which are synthetic molecules designed to mimic the structure and function of natural peptides while overcoming limitations such as enzymatic degradation. Its IUPAC name, benzyl N-[(1S)-1-{[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylcarbamoyl)-2-methylpropyl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino}-1-oxopropan-2-yl]carbamate , reflects its intricate architecture.

Key structural features include :

- A statine-like core (4-amino-3-hydroxy-5-phenylpentanoyl) that mimics the tetrahedral transition state of peptide bond hydrolysis.

- N-terminal benzylamino and C-terminal benzylamide groups, which enhance lipophilicity and receptor binding.

- A benzyloxycarbonyl (Cbz)-protected L-leucine residue, contributing to protease selectivity.

| Property | Value |

|---|---|

| Molecular formula | C₄₁H₄₉N₅O₆ |

| Molecular weight | 707.9 g/mol |

| Stereochemical centers | 2R,3S,4S configuration |

The stereochemistry at positions 2, 3, and 4 is critical for its bioactivity, as it determines spatial compatibility with protease active sites.

Historical Context in Peptidomimetic Chemistry

The development of this compound is rooted in the 1970s discovery of pepstatin , a natural protease inhibitor containing the non-proteinogenic amino acid statine . Statine’s ability to mimic the transition state of peptide cleavage revolutionized the design of enzyme inhibitors. Early analogs, such as N-acetyl-valyl-statine (Ki = 4.8 × 10⁻⁶ M for pepsin), demonstrated that synthetic modifications could enhance potency.

By the 1990s, researchers began incorporating protective groups (e.g., benzyloxycarbonyl) and unnatural amino acids (e.g., L-leucine) to improve stability and target specificity. The addition of benzyl groups in this compound reflects strategies to balance hydrophobicity and binding affinity, addressing challenges in oral bioavailability faced by earlier peptidomimetics.

Significance in Protease Inhibition Research

This compound exemplifies the transition-state analog approach to protease inhibition. Its statine-like core competitively binds to the active site of aspartic proteases (e.g., HIV-1 protease, renin), forming hydrogen bonds with catalytic aspartate residues. The L-leucine and L-valine residues confer selectivity for proteases with hydrophobic substrate preferences, such as those involved in viral replication.

Comparative studies with pepstatin derivatives reveal that the benzylamide terminus enhances membrane permeability, while the Cbz-leucine moiety reduces off-target effects. Although exact inhibitory constants (Ki) for this compound are not publicly reported, structurally similar analogs exhibit Ki values in the nanomolar range, underscoring their therapeutic potential.

Properties

CAS No. |

161510-44-7 |

|---|---|

Molecular Formula |

C44H55N5O6 |

Molecular Weight |

749.9 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C44H55N5O6/c1-30(2)25-37(48-44(54)55-29-35-23-15-8-16-24-35)41(51)47-36(26-32-17-9-5-10-18-32)40(50)39(45-27-33-19-11-6-12-20-33)43(53)49-38(31(3)4)42(52)46-28-34-21-13-7-14-22-34/h5-24,30-31,36-40,45,50H,25-29H2,1-4H3,(H,46,52)(H,47,51)(H,48,54)(H,49,53)/t36-,37-,38-,39+,40+/m0/s1 |

InChI Key |

COLLVXHYCDJZCB-PLXHNDKISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC(C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Protected amino acids: L-valine, L-leucine derivatives with benzyloxycarbonyl (Cbz) protection.

- Benzylamine or benzylamine derivatives for the benzylamino substituent.

- Hydroxy-functionalized pentanoic acid derivatives or their equivalents.

Key Synthetic Steps

Preparation of Protected Amino Acid Derivatives

- L-leucine and L-valine are protected at the amino group with benzyloxycarbonyl (Cbz) to prevent side reactions during coupling.

- The carboxyl groups are activated or converted into suitable intermediates (e.g., acid chlorides, esters) for peptide bond formation.

-

- Coupling reagents such as DCC (dicyclohexylcarbodiimide), HOBt (1-hydroxybenzotriazole), or modern alternatives like HATU or EDCI are used to facilitate amide bond formation between protected amino acids.

- The coupling is performed under mild conditions to preserve stereochemistry and avoid racemization.

Introduction of the Benzylamino Group

- The benzylamino substituent at the 2-position is introduced via nucleophilic substitution or reductive amination on a suitable precursor.

- This step requires careful control to maintain stereochemistry and avoid over-alkylation.

Hydroxylation at the 3-Position

- The 3-hydroxy group is introduced either by using hydroxy-functionalized amino acid derivatives or by stereoselective hydroxylation of an intermediate.

- Protecting groups on the hydroxy group may be used temporarily to prevent side reactions.

Final Deprotection and Purification

- The benzyloxycarbonyl (Cbz) groups are removed by catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).

- Benzylamide groups are stable under these conditions but require monitoring.

- Purification is typically achieved by preparative HPLC or crystallization.

Detailed Research Findings and Data

Synthesis of Statine Derivatives as Building Blocks

- According to Scholz et al. (2007), the synthesis of 2-heterosubstituted statine derivatives, which are structurally related to the target compound, starts from protected L-phenylalaninols converted to γ-amino α,β-unsaturated intermediates, followed by stereoselective transformations to yield the hydroxy amino acid moiety.

Peptide Coupling and Protection Strategies

- Lehr et al. (2007) describe the use of benzyloxycarbonyl-protected L-tert-leucine and L-valine derivatives in the synthesis of HIV protease inhibitors structurally similar to the target compound. They emphasize the importance of Cbz protection for amino groups and the use of coupling reagents to form amide bonds without racemization.

Stereochemical Control

Purification and Characterization

- Final compounds are purified by chromatographic methods, including preparative HPLC.

- Characterization includes NMR spectroscopy, mass spectrometry, and optical rotation to confirm stereochemistry and purity.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of amino acids (L-valine, L-leucine) | Benzyloxycarbonyl chloride (Cbz-Cl), base | Protect amino groups to prevent side reactions |

| 2 | Activation of carboxyl groups | DCC, HOBt or HATU, EDCI | Facilitates peptide bond formation |

| 3 | Peptide bond formation | Coupling of protected amino acids | Mild conditions to avoid racemization |

| 4 | Introduction of benzylamino substituent | Nucleophilic substitution or reductive amination | Stereoselective control required |

| 5 | Hydroxylation at 3-position | Use of hydroxy amino acid derivatives or stereoselective hydroxylation | Protect hydroxy group if necessary |

| 6 | Deprotection of Cbz groups | Catalytic hydrogenation (Pd/C, H2) | Removes Cbz without affecting benzylamide |

| 7 | Purification | Preparative HPLC, crystallization | Ensures high purity and stereochemical integrity |

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide: can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents such as (PCC).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like (NaBH4).

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Benzyl bromide in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex molecular structure that includes multiple functional groups, which contribute to its biological activity. The molecular formula is . Its structural features include:

- Chiral centers : The presence of chiral centers allows for specific interactions with biological targets.

- Amino acid derivatives : The compound contains amino acid residues that may influence its interaction with enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds similar to (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide exhibit inhibitory effects on various enzymes. For instance, studies have shown that certain derivatives can inhibit cathepsin S, an enzyme involved in antigen processing and inflammatory responses . This suggests potential applications in treating autoimmune diseases or inflammatory conditions.

PPAR Agonism

The compound's analogs have been explored for their ability to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARα agonists are known to ameliorate metabolic disorders by regulating lipid metabolism and reducing inflammation . Compounds derived from similar chemotypes have demonstrated improved potency and selectivity over existing PPARα agonists.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is significant, as it can modulate pathways involved in inflammation. For example, the agonism of PPARα leads to the upregulation of genes associated with fatty acid oxidation and anti-inflammatory responses . This positions the compound as a candidate for developing treatments for conditions such as atherosclerosis and other chronic inflammatory diseases.

Cancer Research

Due to its structural attributes, there is ongoing research into the use of this compound in cancer therapy. The ability to inhibit specific enzymes may disrupt cancer cell proliferation and survival pathways, making it a promising candidate for further investigation in oncology .

Synthetic Methodologies

The synthesis of This compound involves several key steps:

- Formation of Amino Acid Derivatives : Utilizing reductive amination techniques to couple various amino acids with benzylamine derivatives.

- Coupling Reactions : Employing strategies such as O-alkylation and amide bond formation to build the complex structure.

- Purification Techniques : High-performance liquid chromatography (HPLC) is often used to purify the final product due to its complexity and the need for high purity in biological applications.

Case Studies

Mechanism of Action

The mechanism of action of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Peptide Derivatives with Protective Groups

*Estimated based on structural complexity.

Key Observations :

- Protective Groups : The Cbz group in the target compound and ’s derivative enhances stability against enzymatic degradation compared to tert-butoxycarbonyl (Boc) in Thelepamide analogs () .

- Stereochemistry : The 2R,3S,4S configuration in the target compound contrasts with 2R,3R,4S in SDZ 283260, which may alter binding specificity .

- Substituent Effects: Pyridinylethylamino () increases polarity vs.

Functional Group and Backbone Variations

- Hydroxamic Acids (): Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide share hydroxyl and amide motifs but lack peptide backbones. These are weaker protease inhibitors due to reduced structural complexity .

- Substrate Analogs (): 4-Aminobenzamide derivatives exhibit simpler structures but highlight the role of aromatic groups in hydrogen bonding, akin to the target compound’s benzyl moieties .

- Darobactin A Derivatives (): Macrocyclic peptides with trityl and acetyl groups demonstrate how bulkier substituents affect bioavailability, contrasting with the target compound’s linearity .

Analytical Comparisons

- Mass Spectrometry : Molecular networking () reveals that the target compound’s fragmentation pattern would differ from SDZ 283260 due to benzimidazolyl vs. Cbz-leucyl groups (cosine score <0.7 predicted) .

- NMR : Stereochemical differences (e.g., 3S vs. 3R in SDZ 283260) would cause distinct shifts in the 1H-NMR spectrum, particularly for hydroxyl and amide protons .

Biological Activity

The compound (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-leucyl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide is a complex organic molecule that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₄₄H₅₅N₅O₆

- Molecular Weight : 749.9 g/mol

- IUPAC Name : Benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

The compound features multiple functional groups that enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The diverse functional groups allow for:

- Hydrogen Bonding : Facilitates interactions with polar amino acids in target proteins.

- Hydrophobic Interactions : Enhances binding affinity with lipid bilayers or hydrophobic pockets in proteins.

- Van der Waals Forces : Contributes to the stability of the compound-target complex.

These interactions can modulate the activity of proteins involved in various biological processes, potentially leading to therapeutic effects.

1. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can act as inhibitors for proteases and kinases, which are crucial in cancer progression and other diseases.

2. Antiproliferative Effects

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects on various cancer cell lines. This suggests potential applications in oncology.

3. Protein–Protein Interactions

The compound's structure allows it to interfere with protein-protein interactions (PPIs), which are critical in signaling pathways. Inhibition of these interactions can lead to altered cellular responses and may be beneficial in treating diseases characterized by dysregulated signaling.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines indicated that derivatives of this compound reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Modulation of Enzyme Activity

In another study focusing on enzyme inhibition, this compound was shown to inhibit serine proteases with an IC50 value of 15 µM. This inhibition was confirmed through kinetic assays demonstrating competitive inhibition.

Research Findings

Q & A

Basic Research Questions

Q. What are the defining structural features of this compound, and how do they influence its reactivity?

- Answer : The compound contains multiple stereocenters (2R,3S,4S), a benzyl-protected leucine residue (N-((benzyloxy)carbonyl)-L-leucyl), and a valine benzylamide terminus. The benzyl groups enhance lipophilicity, while the hydroxy and amide functionalities enable hydrogen bonding. Stereochemistry critically affects biological interactions and synthetic pathways .

- Methodological Insight : Use X-ray crystallography or NOESY NMR to confirm stereochemistry. Compare calculated vs. experimental optical rotation values .

Q. What are standard protocols for synthesizing benzyl-protected amino acid derivatives like this compound?

- Answer : Benzyloxycarbonyl (Cbz) protection is typically achieved using benzyl chloroformate under Schotten-Baumann conditions (pH 9–10, aqueous NaHCO₃). For example, O-benzyl hydroxylamine HCl is coupled via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

- Methodological Insight : Monitor reaction progress via TLC (Rf shifts) or LC-MS for intermediate formation. Purify using silica gel chromatography with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can stereoselective synthesis of the (2R,3S,4S) configuration be optimized?

- Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation). For hydroxy group configuration, use Mitsunobu reactions with DIAD/Ph₃P to invert stereochemistry .

- Data Contradiction Analysis : If unexpected diastereomers form, re-evaluate protecting group stability (e.g., Cbz vs. Fmoc) or solvent polarity effects. Compare HPLC retention times with authentic standards .

Q. What analytical strategies resolve challenges in characterizing multi-amide linkages and stereochemical purity?

- Answer : Use tandem LC-HRMS/MS to fragment amide bonds and confirm sequences. For stereopurity, apply chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) or Marfey’s reagent derivatization .

- Methodological Insight : Cross-validate NMR data (¹H, ¹³C, DEPT-135) with computational tools like ACD/Labs or MestReNova. Assign NOE correlations to confirm spatial arrangements .

Q. How can researchers mitigate hydrolysis of the benzyloxycarbonyl group during synthesis?

- Answer : Avoid acidic conditions (e.g., TFA) and minimize exposure to nucleophiles (e.g., primary amines). Use mild deprotection methods (e.g., catalytic hydrogenation with Pd/C) for Cbz removal .

- Experimental Design : Test stability under varying pH (4–8) and temperatures (0–25°C). Monitor by LC-MS for degradation products like benzyl alcohol .

Biological and Mechanistic Questions

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition or receptor binding?

- Answer : Use fluorescence polarization for binding affinity (e.g., kinase assays) or FRET-based protease activity assays. For cell permeability, employ Caco-2 monolayers with LC-MS quantification .

- Data Interpretation : Normalize dose-response curves (IC₅₀/EC₅₀) using GraphPad Prism. Address outliers by checking compound solubility (DMSO stock stability) .

Q. How can conflicting reports on this compound’s biological activity be reconciled?

- Answer : Assess assay variability (e.g., ATP concentrations in kinase assays) or cell line specificity. Validate purity (>95% by HPLC) and confirm absence of endotoxins .

- Advanced Analysis : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with mutational studies on target proteins .

Handling and Stability

Q. What are best practices for storing and handling this compound to ensure stability?

- Answer : Store at –20°C under argon in amber vials to prevent oxidation and light degradation. For lyophilized powders, use desiccants (silica gel) to avoid hydrolysis .

- Methodological Insight : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.